molecular formula C9H6N2O3 B11908630 6-Nitroquinolin-3-ol CAS No. 103029-76-1

6-Nitroquinolin-3-ol

Cat. No.: B11908630
CAS No.: 103029-76-1
M. Wt: 190.16 g/mol
InChI Key: MMFMFMFWFURFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroquinolin-3-ol is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and a hydroxyl group at the 3rd position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-3-ol typically involves the nitration of quinolin-3-ol. One common method includes the reaction of quinolin-3-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3,6-dione.

    Reduction: Reduction of the nitro group can yield 6-aminoquinolin-3-ol.

    Substitution: The hydroxyl group at the 3rd position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline-3,6-dione.

    Reduction: 6-Aminoquinolin-3-ol.

    Substitution: Various substituted quinolin-3-ol derivatives.

Scientific Research Applications

6-Nitroquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial properties and is used in the study of bacterial and fungal infections.

    Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitroquinolin-3-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes. In the context of its antimicrobial activity, the compound is known to chelate metal ions, which are essential for bacterial growth and metabolism.

Comparison with Similar Compounds

    Nitroxoline: Another hydroxyquinoline derivative with similar antimicrobial properties.

    Quinoline: The parent compound, which serves as the backbone for various derivatives.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness: 6-Nitroquinolin-3-ol is unique due to the presence of both a nitro and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

6-nitroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-6-3-7(11(13)14)1-2-9(6)10-5-8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFMFMFWFURFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315171
Record name 6-Nitro-3-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103029-76-1
Record name 6-Nitro-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103029-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-3-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.